Parp/hdac-IN-1

Description

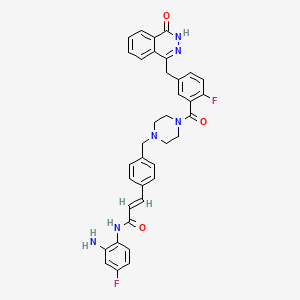

Structure

3D Structure

Properties

Molecular Formula |

C36H32F2N6O3 |

|---|---|

Molecular Weight |

634.7 g/mol |

IUPAC Name |

(E)-N-(2-amino-4-fluorophenyl)-3-[4-[[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]methyl]phenyl]prop-2-enamide |

InChI |

InChI=1S/C36H32F2N6O3/c37-26-11-13-32(31(39)21-26)40-34(45)14-10-23-5-7-24(8-6-23)22-43-15-17-44(18-16-43)36(47)29-19-25(9-12-30(29)38)20-33-27-3-1-2-4-28(27)35(46)42-41-33/h1-14,19,21H,15-18,20,22,39H2,(H,40,45)(H,42,46)/b14-10+ |

InChI Key |

PASQIMCZMIAMDH-GXDHUFHOSA-N |

Isomeric SMILES |

C1CN(CCN1CC2=CC=C(C=C2)/C=C/C(=O)NC3=C(C=C(C=C3)F)N)C(=O)C4=C(C=CC(=C4)CC5=NNC(=O)C6=CC=CC=C65)F |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)C=CC(=O)NC3=C(C=C(C=C3)F)N)C(=O)C4=C(C=CC(=C4)CC5=NNC(=O)C6=CC=CC=C65)F |

Origin of Product |

United States |

Molecular Mechanisms of Action of Parp/hdac in 1

Enzymatic Inhibition Profile and Target Specificity

The target specificity and inhibitory potency of PARP/HDAC-IN-1 are defined by its biochemical activity against various isoforms of PARP and HDAC enzymes. Research has identified distinct compounds under this nomenclature with different selectivity profiles.

Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibition

PARP1 is a primary sensor of single-strand DNA breaks and a key enzyme in the DNA damage response (DDR). aacrjournals.org Its inhibition is a cornerstone of the dual-inhibitor strategy. researchgate.net One specific dual inhibitor, also identified as compound B102, demonstrates potent inhibition of PARP1 with a half-maximal inhibitory concentration (IC50) of 19.01 nM. medchemexpress.com Another compound, referred to as PARP-1/HDAC-IN-1 (or compound 1-8-6), shows an IC50 value of 68.90 nM for PARP1. medchemexpress.com For comparison, the bifunctional inhibitor kt-3283 inhibits PARP1 with an IC50 of 0.338 nmol/L. nih.gov

Poly(ADP-ribose) Polymerase 2 (PARP2) Inhibition

PARP2 shares high homology with PARP1 in its catalytic domain and also plays a role in DNA repair. researchgate.net The dual inhibitor compound B102 is a highly potent inhibitor of PARP2, with a reported IC50 of 2.13 nM. medchemexpress.com The related dual-activity molecule, kt-3283, also shows strong inhibition of PARP2 with an IC50 value of 2.19 nmol/L. nih.govbiorxiv.org

Histone Deacetylase 1 (HDAC1) Inhibition

HDAC1 is a class I histone deacetylase that plays a major role in regulating the expression of proteins involved in cell cycle checkpoints. biorxiv.org The compound B102 displays inhibitory activity against HDAC1 with an IC50 of 1690 nM. medchemexpress.com

Histone Deacetylase 6 (HDAC6) Inhibition

HDAC6, a class IIb HDAC, is a primarily cytoplasmic enzyme involved in processes like cell motility. nih.gov A specific dual-targeting inhibitor, PARP-1/HDAC-IN-1 (compound 1-8-6), was designed to inhibit HDAC6 and PARP-1. researchgate.net This compound demonstrates an IC50 value of 510 nM against HDAC6. medchemexpress.com Its activity on HDAC6 is further evidenced by its ability to increase the expression of acetylated α-tubulin, a known substrate of HDAC6. researchgate.netmedchemexpress.com

Modulation of Other PARP and HDAC Isoforms

The selectivity of dual inhibitors is a critical aspect of their molecular profile. The PARP-1/HDAC-IN-1 compound (1-8-6) shows a clear preference for certain isoforms. While it potently inhibits HDAC6, it has significantly weaker activity against class I HDACs, with IC50 values of 42,130 nM for HDAC2 and 7,220 nM for HDAC3. medchemexpress.com This selectivity is corroborated by findings that it has only marginal effects on the acetylation of histones H3 and H4, which are primary targets of class I HDACs. researchgate.netmedchemexpress.com

| Compound Variant | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| This compound (B102) | PARP1 | 19.01 | medchemexpress.com |

| This compound (B102) | PARP2 | 2.13 | medchemexpress.com |

| This compound (B102) | HDAC1 | 1690 | medchemexpress.com |

| PARP-1/HDAC-IN-1 (1-8-6) | PARP1 | 68.90 | medchemexpress.com |

| PARP-1/HDAC-IN-1 (1-8-6) | HDAC6 | 510 | medchemexpress.com |

| PARP-1/HDAC-IN-1 (1-8-6) | HDAC2 | 42130 | medchemexpress.com |

| PARP-1/HDAC-IN-1 (1-8-6) | HDAC3 | 7220 | medchemexpress.com |

Impact on DNA Damage Response Pathways

The synergistic effect of dual PARP and HDAC inhibition stems from its multifaceted impact on DNA Damage Response (DDR) pathways. The primary mechanism involves inducing a state of "pharmacologic BRCAness," where cancer cells with proficient DNA repair capabilities are rendered vulnerable to PARP inhibition. aacrjournals.orgnih.gov

HDAC inhibitors contribute to this by epigenetically down-regulating the expression of key genes involved in the homologous recombination (HR) DNA repair pathway, such as BRCA1. nih.govnih.govresearchgate.net By suppressing HR, the HDAC inhibitor component creates a dependency on PARP-mediated repair pathways for cell survival.

The subsequent inhibition of PARP by the same molecule prevents the repair of single-strand DNA breaks. aacrjournals.org During DNA replication, these unrepaired single-strand breaks are converted into more lethal DNA double-strand breaks (DSBs). nih.gov In cells with compromised HR repair, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death through a process known as synthetic lethality. nih.govnih.gov This accumulation of DNA damage is often confirmed by an increase in markers such as γH2AX. nih.govresearchgate.net Furthermore, inhibition of HDAC6 has been shown to induce apoptosis, as evidenced by the cleavage of PARP-1. researchgate.netaacrjournals.org Therefore, the dual inhibitor effectively promotes DNA damage while simultaneously disabling a crucial repair pathway, resulting in enhanced cancer cell death. nih.gov

Impairment of Single-Strand Break (SSB) Repair Mechanisms

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the repair of single-strand DNA breaks (SSBs), which are among the most frequent types of DNA lesions. nih.gov PARP1 detects and binds to SSBs, initiating a signaling cascade that recruits the necessary machinery to repair the break before it can cause more severe damage during DNA replication. nih.gov The PARP inhibitor component of this compound directly obstructs this process. By binding to the catalytic domain of PARP, it prevents the efficient repair of SSBs. mdpi.com This inhibition leads to the persistence and accumulation of these lesions within the cell.

Induction and Accumulation of Double-Strand Breaks (DSBs)

When unrepaired SSBs are encountered by the DNA replication machinery, they are converted into more cytotoxic double-strand breaks (DSBs). nih.gov The dual inhibitory nature of compounds like this compound has been shown to significantly elevate DNA damage. nih.govbiorxiv.org A key biomarker for DSBs is the phosphorylated histone variant H2AX, known as γH2AX. nih.govnih.gov Studies on dual PARP and HDAC inhibitors demonstrate a marked increase in γH2AX levels, confirming the accumulation of DSBs. nih.govbiorxiv.org This accumulation of catastrophic DNA damage is a primary driver of the compound's cytotoxic effects. nih.gov

Downregulation of Homologous Recombination (HR) Repair Pathway Genes (e.g., BRCA1, BRCA2, RAD51)

The HDAC inhibitor component of this compound creates a state of "BRCAness," a phenomenon that mimics the genetic loss of key DNA repair proteins even in cells with functional genes. nih.gov Histone deacetylase inhibitors have been shown to downregulate the expression of critical genes in the homologous recombination (HR) repair pathway, which is the primary high-fidelity mechanism for repairing DSBs. nih.govoncotarget.comcurehunter.com

Research has demonstrated that HDAC inhibition leads to a significant reduction in the transcript and protein levels of BRCA1, BRCA2, and RAD51. nih.govoncotarget.comscienceopen.com This suppression of the HR pathway renders cancer cells unable to effectively repair the DSBs induced by the PARP inhibition component, creating a synthetic lethal interaction. researchgate.netnih.gov By crippling the cell's main DSB repair mechanism, the compound ensures that the DNA damage it causes is lethal. oncotarget.com

Table 1: Effect of HDAC Inhibition on HR Pathway Gene Expression

| Gene | Function in HR Pathway | Effect of HDAC Inhibition | Reference |

|---|---|---|---|

| BRCA1 | Key mediator in DNA damage response and repair | Downregulated | oncotarget.comscienceopen.comresearchgate.net |

| BRCA2 | Mediates RAD51 loading onto ssDNA | Downregulated | nih.gov |

| RAD51 | Forms filament on ssDNA to mediate strand invasion | Downregulated | nih.govoncotarget.comcurehunter.com |

Enhancement of PARP Trapping to DNA Lesions

The mechanism of PARP inhibitors extends beyond simple enzymatic inhibition; they also "trap" the PARP1 enzyme onto the site of the DNA lesion. oncotarget.com This trapped PARP-DNA complex is itself a toxic lesion that obstructs DNA replication and repair, contributing significantly to cytotoxicity. The dual-action nature of this compound enhances this effect. Research indicates that HDAC inhibition promotes the persistent binding of PARP1 to DSBs in chromatin, a phenomenon analogous to the trapping caused by potent PARP inhibitors. aacrjournals.orgnih.gov This increased trapping of PARP1 is a key synergistic mechanism that amplifies the compound's anti-tumor activity. nih.gov

Epigenetic Remodeling and Gene Expression Regulation

Global and Specific Histone Hyperacetylation Patterns

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression. wikipedia.orgmusechem.com The HDAC inhibitor component of this compound blocks this activity. wikipedia.org This inhibition results in the accumulation of acetyl groups on histones, a state known as hyperacetylation. musechem.comnih.gov Histone hyperacetylation leads to a more relaxed, open chromatin structure. frontiersin.org This altered chromatin state facilitates the activation of gene expression, including the potential re-expression of silenced tumor suppressor genes. wikipedia.orgnih.gov While this effect can be global, it ultimately alters the expression of a specific subset of genes involved in critical cellular processes like cell cycle arrest and apoptosis. wikipedia.orgmdpi.com

Table 2: Inhibitory Activity of this compound and a Similar Dual Inhibitor (kt-3283)

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | PARP1 | 19.01 | medchemexpress.com |

| PARP2 | 2.13 | medchemexpress.com | |

| HDAC1 | 1690 | medchemexpress.com | |

| kt-3283 (Bifunctional PARP-HDAC Inhibitor) | PARP1 | 0.338 | nih.gov |

| PARP2 | 2.19 | nih.gov | |

| HDACs (Total) | 1890 | nih.gov |

Acetylation of Non-Histone Proteins and their Functional Consequences

The HDAC inhibitory function of this compound extends beyond histones to a wide array of non-histone proteins, altering their function and impacting crucial cellular pathways. nih.govnih.govresearchgate.net HDACs remove acetyl groups from lysine residues on proteins, and their inhibition leads to hyperacetylation. nih.govresearchgate.net This modification can change protein stability, enzymatic activity, subcellular localization, and interactions with other proteins or DNA. nih.govnih.gov

Key non-histone targets include transcription factors, molecular chaperones, and cytoskeletal proteins. nih.govresearchgate.net For example, the acetylation of the tumor suppressor protein p53 is a well-documented consequence of HDAC inhibition, which can enhance its stability and transcriptional activity. nih.govnih.govnih.gov Similarly, transcription factors like RUNX3 and signaling molecules such as STAT3 are acetylated, affecting their roles in gene expression. nih.gov The molecular chaperone Heat Shock Protein 90 (HSP90) is another critical target; its deacetylation by HDAC6 is necessary for its function, and inhibition can lead to the degradation of HSP90 client proteins, many of which are oncoproteins. nih.gov By inducing acetylation on these varied substrates, the HDAC component of this compound dysregulates fundamental processes that cancer cells rely on for growth and survival. nih.gov

Table 1: Key Non-Histone Protein Targets of HDAC Inhibition and Functional Outcomes

| Protein Target | Protein Class | Consequence of Acetylation | Reference |

|---|---|---|---|

| p53 | Tumor Suppressor | Increased stability and activity | nih.govnih.govnih.gov |

| HSP90 | Molecular Chaperone | Inhibition of function, leading to client protein degradation | nih.gov |

| RUNX3 | Transcription Factor | Improved protein stability and transcriptional activity | nih.gov |

| STAT3 | Signal Transducer | Promotion of protein-protein interaction | nih.gov |

| Ku70 | DNA Repair Protein | Disruption of protein-protein interaction | nih.gov |

Modulation of DNA Repair Protein Expression Levels

A primary mechanism of dual PARP/HDAC inhibitors is the profound disruption of DNA damage repair (DDR) pathways. While the PARP inhibition component directly blocks the repair of single-strand DNA breaks, the HDAC inhibition component contributes by altering the expression and function of key DNA repair proteins. nih.govnih.gov Studies show that HDAC inhibitors can down-regulate the expression levels of critical repair factors. nih.gov The combination of PARP and HDAC inhibition can lead to the acetylation of multiple DNA repair proteins, including Ku70, Ku80, PARP1 itself, DDB1, and ERCC1. oncotarget.com

This dual action creates a state of "pharmacologic BRCAness," where cancer cells with otherwise proficient DNA repair capabilities become deficient. nih.gov Furthermore, combined inhibition has been shown to decrease the levels and phosphorylation of major proteins involved in both homologous recombination (HR) and non-homologous end joining (NHEJ). nih.gov The treatment can also down-regulate components of the nucleosome-remodeling deacetylase (NuRD) complex, which is itself involved in DNA damage repair, further crippling the cell's ability to cope with DNA lesions. oncotarget.com This synergistic effect enhances the accumulation of DNA double-strand breaks, a highly lethal form of DNA damage. nih.govoncotarget.com

Upregulation of Cell Cycle Regulatory Proteins (e.g., p21, p53)

This compound significantly impacts cell cycle progression by modulating key regulatory proteins. A hallmark of HDAC inhibitor action is the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21. nih.govresearchgate.net This induction often occurs in a p53-independent manner and leads to cell cycle arrest by blocking cyclin/CDK complexes. nih.govnih.gov In cells with functional p53, HDAC inhibition can also lead to the acetylation, stabilization, and activation of p53. nih.govmdpi.com Activated p53, in turn, acts as a potent transcriptional activator of the p21 gene. nih.govresearchgate.net

The PARP inhibitor component complements this action. DNA damage accumulated due to PARP inhibition can trigger a DNA damage response that also leads to the activation of p53. mdpi.com Therefore, this compound employs a dual strategy to halt the cell cycle: the HDACi function directly upregulates p21 and stabilizes p53, while the PARPi function induces DNA damage that activates the p53-p21 axis, culminating in a robust cell cycle arrest. nih.govmdpi.com

Influence on Pro-Apoptotic Gene Expression (e.g., Blimp-1, Bax)

The synergistic activity of PARP and HDAC inhibition effectively drives cancer cells toward apoptosis, or programmed cell death. Research combining PARP and HDAC inhibitors has demonstrated a potentiation of the cytotoxic effect mediated through the stimulation of apoptosis via the Blimp-1 (B-lymphocyte-induced maturation protein-1, also known as PRDM1)/Bax axis. nih.govnih.gov

Specifically, the HDAC inhibitor component can increase the expression of transcription factors that lead to the upregulation of Blimp-1 and the pro-apoptotic protein Bax. nih.gov Simultaneously, the PARP inhibitor component can also upregulate Blimp-1 and Bax through a separate pathway involving interferon regulatory factor 4 (IRF4). nih.gov The elevated levels of Bax, a key member of the BCL-2 family, are critical for initiating the mitochondrial pathway of apoptosis, leading to the cleavage and activation of executioner caspases. nih.govnih.gov HDAC inhibitors have also been shown to increase the expression of other pro-apoptotic proteins like BIM, which can be sequestered by anti-apoptotic proteins such as BCL-2. scienceopen.com By promoting the expression of multiple pro-apoptotic genes, this compound tilts the cellular balance decisively towards cell death.

Table 2: Pro-Apoptotic Genes Influenced by PARP/HDAC Inhibition

| Gene | Protein Product | Role in Apoptosis | Mechanism of Upregulation by PARP/HDACi | Reference |

|---|---|---|---|---|

| PRDM1 | Blimp-1 | Transcriptional repressor, apoptosis inducer | Upregulated by both PARPi (via IRF4) and HDACi (via IRF8/BCL6) components | nih.govnih.gov |

| BAX | Bax | Pro-apoptotic BCL-2 family member | Upregulated downstream of Blimp-1 | nih.govnih.gov |

| BCL2L11 | Bim | Pro-apoptotic BH3-only protein | Upregulated by HDACi | scienceopen.com |

Re-expression of Tumor Suppressor Genes (e.g., Schlafen 11 - SLFN11)

A critical mechanism for overcoming resistance to PARP inhibitors is the re-expression of the tumor suppressor gene Schlafen 11 (SLFN11). nih.govnih.gov SLFN11 expression is a dominant genomic determinant of sensitivity to PARP inhibitors and various DNA-damaging agents. nih.govaacrjournals.orgoncotarget.com However, its expression is often silenced in resistant cancer cells through epigenetic mechanisms like promoter hypermethylation. nih.gov

Studies have shown that Class I HDAC inhibitors are potent inducers of SLFN11 mRNA and protein levels. nih.gov By reversing the epigenetic silencing, the HDAC inhibitor component of this compound can restore SLFN11 expression. nih.gov The re-expressed SLFN11 protein is then recruited to sites of DNA damage, where it is thought to inhibit homologous recombination, thereby sensitizing the cell to the effects of PARP inhibition. nih.gov This represents a powerful intramolecular synergy: the HDACi function of the molecule "primes" the cancer cell to be more effectively killed by its own PARPi function.

Activation of Innate Immune Signaling Pathways (e.g., cGAS-STING, Type I IFN-mediated JAK-STAT)

Beyond direct cytotoxic effects, this compound can reprogram the tumor microenvironment by activating innate immune signaling. The PARP inhibitor component, by causing DNA damage and PARP trapping, leads to the accumulation of cytosolic double-stranded DNA (dsDNA). elifesciences.orgresearchgate.net This cytosolic DNA is recognized by the sensor cyclic GMP-AMP synthase (cGAS), which triggers the stimulator of interferon genes (STING) pathway. elifesciences.orgbiorxiv.orgnih.gov

Activation of the cGAS-STING pathway culminates in the production of type I interferons (IFNs). elifesciences.orgresearchgate.netnih.gov These IFNs then signal through the JAK-STAT pathway in an autocrine or paracrine manner, leading to the expression of a broad set of interferon-stimulated genes (ISGs) and pro-inflammatory chemokines. researchgate.netbiorxiv.org The HDAC inhibitor component can further modulate this response; for instance, HDAC1 has been shown to be required for efficient IFN-induced transcription. nih.gov This activation of innate immunity within the tumor can enhance neoantigen presentation, promote the recruitment and activation of cytotoxic T cells, and potentially overcome resistance to immune checkpoint blockade therapies. researchgate.netbiorxiv.org

In Vitro Efficacy and Cellular Impact of Parp/hdac in 1

Antiproliferative and Cytotoxic Effects Across Diverse Cancer Cell Lines

PARP/HDAC-IN-1 has demonstrated potent inhibitory activity against various cancer cell lines, highlighting its potential as a broad-spectrum anticancer agent. The compound's efficacy is measured by its IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.

Triple-Negative Breast Cancer Cell Lines (e.g., MDA-MB-436, HCC1937)

In triple-negative breast cancer (TNBC) cell lines, which are known for their aggressive nature and limited treatment options, this compound has shown significant antiproliferative effects. Research has established the IC50 values of this compound in two representative TNBC cell lines:

MDA-MB-436: An IC50 value of 0.35 μM has been reported. nih.gov

HCC1937: This cell line exhibited an IC50 value of 2.85 μM. nih.gov

These findings underscore the potential of dual PARP and HDAC inhibition in targeting this challenging subtype of breast cancer. The differing sensitivities between the two cell lines may reflect underlying genetic and molecular heterogeneities.

Pancreatic Cancer Cell Lines (e.g., Capan-1, BxPC-3, PL45)

Pancreatic cancer is another malignancy with a poor prognosis and high resistance to conventional therapies. Studies on the combination of PARP and HDAC inhibitors have demonstrated synergistic cytotoxicity in pancreatic cancer cell lines, including BxPC-3, PL45, and Capan-1. researchgate.net Specifically for this compound, a potent inhibitory effect has been observed in the Capan-1 cell line, which harbors a BRCA2 mutation.

Capan-1: The reported IC50 value for this compound is 4.53 μM. nih.gov

While specific IC50 values for this compound in BxPC-3 and PL45 cell lines are not yet prominently available in the reviewed literature, the synergistic effects observed with combined individual inhibitors suggest that these cell lines, which are wild-type for BRCA1 and BRCA2, are also susceptible to this dual-inhibition strategy. researchgate.net This suggests that the efficacy of this compound may extend beyond cancers with specific DNA repair deficiencies.

Ovarian Cancer Cell Lines

The dual inhibition of PARP and HDAC has been investigated as a therapeutic strategy for ovarian cancer. For this compound, its cytotoxic potential has been evaluated in the ES-2 ovarian clear cell carcinoma cell line.

ES-2: An IC50 value of 1.16 μM has been documented. nih.gov

This demonstrates the compound's ability to inhibit the proliferation of this type of ovarian cancer cell in vitro. Further research is needed to explore its efficacy across a broader panel of ovarian cancer cell lines representing different histological subtypes.

Lung Adenocarcinoma Cell Lines (e.g., A549)

In the context of lung adenocarcinoma, the A549 cell line has been utilized to assess the in vitro efficacy of this compound. The compound has demonstrated antiproliferative activity against these cells.

A549: The reported IC50 value is 5.67 μM. nih.gov

This finding indicates that the dual-targeting approach of this compound may hold promise for the treatment of lung adenocarcinoma.

Ewing Sarcoma Cell Lines (e.g., CHLA10)

While direct studies on this compound in Ewing sarcoma cell lines are limited in the available literature, research on other bifunctional PARP and HDAC inhibitors, such as kt-3283, provides strong evidence for the potential of this therapeutic strategy in this malignancy. Studies using the Ewing sarcoma cell line CHLA10 have shown that dual inhibition leads to enhanced cytotoxicity, cell cycle arrest at the S and G2/M phases, and induction of DNA damage. Current time information in Warsaw, PL.biorxiv.orgaacrjournals.org These findings with a similar class of compound suggest that Ewing sarcoma cells are highly sensitive to the simultaneous inhibition of PARP and HDAC, highlighting a promising area for future investigation with this compound.

Lymphoma Cell Lines (e.g., MBL2, HUT78, J-Lat, KBM3/Bu250, MOLM14)

The therapeutic potential of targeting PARP and HDAC in lymphoma has been explored through the combination of individual inhibitors. Studies have shown that combining a PARP inhibitor with an HDAC inhibitor can lead to synergistic proapoptotic effects in cutaneous T-cell lymphoma cell lines such as MBL2. nih.govnih.gov This synergistic effect is often mediated through the downregulation of DNA repair genes and the stimulation of apoptosis. While specific data on the direct effects of the single molecule this compound on the listed lymphoma cell lines (MBL2, HUT78, J-Lat, KBM3/Bu250, MOLM14) are not yet widely available, the positive results from combination studies provide a strong rationale for investigating the efficacy of this dual inhibitor in various lymphoma subtypes.

Interactive Data Table of IC50 Values for this compound

| Cell Line | Cancer Type | IC50 (μM) |

| MDA-MB-436 | Triple-Negative Breast Cancer | 0.35 nih.gov |

| HCC1937 | Triple-Negative Breast Cancer | 2.85 nih.gov |

| Capan-1 | Pancreatic Cancer | 4.53 nih.gov |

| ES-2 | Ovarian Cancer | 1.16 nih.gov |

| A549 | Lung Adenocarcinoma | 5.67 nih.gov |

Glioblastoma Cell Lines

The therapeutic potential of combined PARP and HDAC inhibition has been evaluated in various glioblastoma (GBM) cell lines. Studies utilizing patient-derived GBM xenograft cells (GBM01, GBM02, GBM03) have shown that the concurrent administration of a PARP inhibitor (Olaparib) and an HDAC inhibitor (SAHA) leads to a significantly enhanced inhibitory effect on GBM cell survival. nih.gov This synergistic effect highlights the interdependence of chromatin remodeling and DNA damage response activation for the survival of genetically unstable GBM cells. nih.gov Both PARP1 and HDAC1 are often overexpressed in GBM cells compared to non-neoplastic brain tissue, providing a strong rationale for this dual-targeting strategy. nih.gov The combination treatment has been shown to be more effective at inhibiting cell survival and inducing apoptosis than either agent used alone. nih.govnih.gov

Table 1: Efficacy of Combined PARP and HDAC Inhibition in Glioblastoma Cell Lines

| Cell Line | Inhibitor Combination | Key Finding |

|---|---|---|

| GBM01, GBM02, GBM03 | Olaparib (B1684210) (PARPi) + SAHA (HDACi) | Enhanced inhibition of cell survival compared to single-agent treatment. nih.gov |

| Primary GBM Cultures | Olaparib (PARPi) + SAHA (HDACi) | Pronounced induction of apoptosis and impaired cell cycle progression. nih.govnih.gov |

Cell Cycle Perturbation and Arrest

A key mechanism through which dual PARP/HDAC inhibition exerts its anti-tumor effect is the profound disruption of the cell cycle, leading to a halt in cancer cell proliferation.

Treatment with a combination of PARP and HDAC inhibitors has been shown to induce a pronounced G2/M arrest in glioblastoma cell lines. nih.gov While individual treatment with either an HDAC inhibitor like SAHA or a PARP inhibitor like Olaparib can cause G2/M arrest, the combination of both agents significantly enhances this effect. nih.gov This accumulation of cells in the G2/M phase prevents them from proceeding to mitosis, thereby inhibiting proliferation. mdpi.com The induction of cell cycle arrest is a common mechanism for various HDAC inhibitors in different cancer types. nih.gov

Apoptosis Induction and Programmed Cell Death Mechanisms

The ultimate goal of dual PARP/HDAC inhibition is to induce programmed cell death, or apoptosis, in cancer cells. This is achieved by activating specific cellular machinery and altering the balance of proteins that regulate cell survival and death.

The induction of apoptosis by HDAC inhibitors often involves the activation of the caspase cascade. researchgate.net Treatment with these agents can lead to the cleavage and activation of key executioner caspases, such as caspase-3, which are responsible for dismantling the cell during apoptosis. researchgate.net Combination treatments that include HDAC inhibitors have been shown to result in enhanced cleavage of caspase-3, caspase-8, and caspase-9, indicating the activation of both intrinsic and extrinsic apoptotic pathways. diagenode.com The activation of PARP itself is also linked to apoptosis, as it is proteolytically cleaved by caspase-3 during the apoptotic process. ejh.it

Effective apoptosis induction relies on shifting the cellular balance in favor of pro-apoptotic proteins over anti-apoptotic ones. HDAC inhibitors can modulate this balance within the Bcl-2 family of proteins. nih.gov Specifically, treatment can lead to the overexpression of pro-apoptotic proteins like Bax. nih.gov An increase in Bax can promote the loss of mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway. diagenode.com

Table 2: Mechanisms of Apoptosis Induction

| Mechanism | Key Proteins/Events | Effect of PARP/HDAC Inhibition |

|---|---|---|

| Caspase Activation | Cleaved Caspase-3, -8, -9 | Increased activation, leading to execution of apoptosis. researchgate.netdiagenode.com |

| Protein Balance | Bax (Pro-apoptotic) | Upregulation, promoting mitochondrial-mediated cell death. nih.gov |

| Protein Balance | Bcl-2 Family (Anti-apoptotic) | Repression of survival proteins. nih.gov |

Inhibition of Malignant Phenotypes

Metastasis, the spread of cancer cells from the primary tumor to distant organs, is a major cause of cancer-related mortality. This complex process involves several key steps, including local invasion, intravasation, survival in the circulation, extravasation, and colonization at a secondary site. Two critical components of this cascade are cell migration and angiogenesis. The ability of cancer cells to migrate and the formation of new blood vessels to supply the growing tumor are fundamental to its spread and progression.

Recent research has highlighted the significant anti-migration properties of dual PARP and HDAC inhibitors. nih.gov Studies involving this compound, also identified in the literature as compound 1-8-6 and B102, have demonstrated its ability to suppress the migration and invasion of cancer cells. nih.govresearchgate.net

In one study, the effect of this compound (referred to as B102) on the migration and invasion of triple-negative breast cancer (TNBC) cells was investigated using a Transwell assay. nih.gov The results showed that treatment with B102 considerably inhibited the migration of TNBC cells. nih.gov Furthermore, the invasive ability of these cells was also significantly reduced following treatment with the dual inhibitor. nih.gov A wound-healing assay further corroborated these findings, confirming that treatment with B102 can effectively reduce the migration of cancer cells. nih.gov

Another study focusing on a series of newly synthesized PARP-1/HDAC dual-targeting inhibitors identified compound 1-8-6 (this compound) as a lead compound with remarkable anti-migration activities. researchgate.net

Table 1: Effect of this compound (B102) on the Migration and Invasion of Triple-Negative Breast Cancer (TNBC) Cells

| Cell Line | Treatment | Assay | Outcome | Reference |

|---|---|---|---|---|

| TNBC Cells | B102 | Transwell Migration Assay | Considerable inhibition of migration | nih.gov |

| TNBC Cells | B102 | Transwell Invasion Assay | Reduced invasive ability | nih.gov |

| MDA-MB-436 | B102 | Wound Healing Assay | Reduced cell migration | nih.gov |

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, as it supplies the tumor with necessary nutrients and oxygen. The inhibition of angiogenesis is therefore a key therapeutic strategy in oncology. Research has indicated that dual PARP and HDAC inhibitors possess anti-angiogenic properties.

Specifically, the compound 1-8-6 (this compound) has been reported to display noteworthy anti-angiogenesis activities. researchgate.net The mechanism behind this is linked to the role of HDACs in regulating the expression of pro-angiogenic factors. HDACs are known to be involved in the signaling of hypoxia-inducible factor-1 alpha (HIF-1α), a key transcriptional regulator of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor. nih.gov By inhibiting HDACs, dual inhibitors like this compound can interfere with this pathway, thereby suppressing tumor angiogenesis. nih.gov While direct quantitative data for the anti-angiogenic activity of this compound from the reviewed literature is not available, the qualitative findings strongly support its potential in this area.

The interplay between cancer cells and the immune system is a critical determinant of tumor progression. Evasion of immune surveillance is a hallmark of cancer. Recent studies suggest that dual PARP and HDAC inhibitors can modulate the tumor microenvironment and enhance the cytotoxic activity of immune cells, such as Natural Killer (NK) cells.

While specific studies on this compound's direct effect on NK-cell activity are emerging, the broader class of dual PARP and HDAC inhibitors has shown immunomodulatory functions. nih.gov These inhibitors can promote the accumulation of cytosolic DNA in cancer cells, which in turn activates the cGAS-STING pathway. nih.govresearchgate.net This pathway is crucial for inducing a type I interferon response, which can enhance anti-tumor immunity. nih.govresearchgate.net

Furthermore, HDAC inhibitors, as a class of drugs, have been shown to increase the susceptibility of cancer cells to NK cell-mediated lysis. nih.gov This is achieved in part by upregulating the expression of NKG2D ligands on tumor cells. nih.govnih.gov NKG2D is an activating receptor on NK cells, and its engagement with its ligands on tumor cells triggers a cytotoxic response. nih.gov Combining PARP and HDAC inhibitors has been shown to enhance NK-cell-mediated cytotoxicity in certain contexts. nih.gov For instance, the PARP inhibitor talazoparib (B560058) was found to enhance NK-cell-mediated cytotoxicity against K562 cells. nih.gov

The synergistic effect of PARP and HDAC inhibition can also lead to increased cancer cell apoptosis, which can indirectly contribute to an enhanced immune response by releasing tumor antigens. nih.gov

Preclinical in Vivo Studies of Parp/hdac in 1

Antitumor Efficacy in Murine Xenograft Models

The therapeutic potential of targeting both PARP and HDAC has been explored in several cancer models. Histone deacetylase (HDAC) inhibition can induce a state of "BRCAness" in cancer cells, making them more susceptible to PARP inhibitors (PARPi). nih.govaacrjournals.org This synergistic effect provides a strong rationale for the development and testing of dual-activity compounds like PARP/HDAC-IN-1. nih.govbenthamdirect.com

While direct in vivo xenograft studies on this compound in Ewing Sarcoma are not extensively documented in the provided results, research on a similar novel bifunctional PARP-HDAC inhibitor, kt-3283, provides significant preclinical evidence for this therapeutic strategy. nih.govbiorxiv.org Ewing sarcoma cells have a known sensitivity to HDAC inhibitors, and dual inhibition is being explored to increase the effectiveness of PARP inhibition, where single-agent therapies have had limited durable responses. nih.govbiorxiv.org

In preclinical models, the dual-specificity inhibitor kt-3283 demonstrated significantly enhanced cytotoxicity against Ewing sarcoma cell lines (TC32, A673, and CHLA10) compared to the FDA-approved PARP inhibitor olaparib (B1684210) or the HDAC inhibitor vorinostat (B1683920) used alone. nih.govresearchgate.net This increased cell-killing effect was associated with a strong cell cycle arrest in the S and G2-M phases and a notable increase in DNA damage. nih.govaacrjournals.org

| Inhibitor | Cancer Model | Key Findings | Citations |

| kt-3283 | Ewing Sarcoma | Enhanced cytotoxicity compared to single agents (olaparib, vorinostat). | nih.govresearchgate.net |

| Induced significant DNA damage and cell cycle arrest. | aacrjournals.org | ||

| Inhibited metastatic colonization in an ex vivo lung model. | biorxiv.orgbiorxiv.orgresearchgate.net |

In vivo studies have demonstrated the antitumor effects of dual PARP and HDAC inhibition in triple-negative breast cancer (TNBC) models. nih.gov this compound, also identified as compound B102, was tested in xenograft models derived from MDA-MB-436, MDA-MB-231, and 4T1 TNBC cells. medchemexpress.comnih.gov

The research showed that mice treated with the dual PARP/HDAC inhibitor exhibited tumors with significantly slower growth rates compared to the vehicle-treated control group. nih.gov Furthermore, the final tumor weight was substantially lower in the mice that received the dual inhibitor. nih.gov These findings highlight the in vivo antitumor efficacy of this compound in TNBC, a cancer type known for its aggressive nature and limited treatment options. nih.govresearchgate.net The synergistic effect of combining PARP and HDAC inhibition has been shown to be a lethal combination for TNBC cells. valuebasedcancer.com

| Inhibitor | Cancer Model | Key Findings | Citations |

| This compound (B102) | TNBC (MDA-MB-436, MDA-MB-231, 4T1 xenografts) | Significantly slower tumor growth rates compared to vehicle. | nih.gov |

| Significantly lower final tumor weight compared to vehicle. | nih.gov |

The concept of dual PARP and HDAC inhibition has also been evaluated in murine models of cutaneous T-cell lymphoma (CTCL), a type of non-Hodgkin lymphoma affecting the skin. nih.govnih.gov While these studies did not use a single bifunctional molecule like this compound, they investigated the combined effect of the PARP inhibitor talazoparib (B560058) and the HDAC inhibitor romidepsin (B612169). nih.gov Romidepsin is an FDA-approved HDAC inhibitor, and its use in combination with a PARPi was explored to enhance therapeutic outcomes. nih.gov

In vivo experiments using a murine model of CTCL confirmed the clinical impact of this combination therapy. nih.govnih.gov The treatment resulted in a synergistic antilymphoma effect, demonstrating the potential of this dual-target strategy for advanced mycosis fungoides (MF), a common type of CTCL. nih.govashpublications.org The combination was shown to potentiate the cytotoxic effect, providing a strong rationale for further clinical investigation. nih.govashpublications.org

| Inhibitors | Cancer Model | Key Findings | Citations |

| Talazoparib (PARPi) + Romidepsin (HDACi) | Murine CTCL | Demonstrated a synergistic antilymphoma effect in vivo. | nih.gov |

| Confirmed the clinical impact on mycosis fungoides tumors. | nih.gov | ||

| Potentiated cytotoxic effects compared to single-agent therapy. | ashpublications.org |

Impact on Tumor Growth and Metastatic Progression

Beyond primary tumor efficacy, preclinical studies have assessed the impact of dual PARP/HDAC inhibition on tumor growth dynamics and the prevention of metastasis, a major cause of cancer-related mortality. nih.gov

As established in the xenograft models, dual PARP/HDAC inhibitors effectively inhibit tumor growth. In TNBC xenograft models, treatment with this compound (compound B102) led to a robust inhibition of tumor growth. nih.gov This effect was visually and quantitatively confirmed by measuring tumor volume and weight over the course of the study, with treated tumors being significantly smaller and lighter than those in the control group. nih.gov The inhibition of tumor growth is a primary outcome measure demonstrating the potent in vivo antitumor activity of this dual-target approach. nih.govresearchgate.net

A critical aspect of cancer therapy is the ability to prevent the spread of cancer cells to distant organs. The dual PARP-HDAC inhibitor kt-3283 was evaluated for its ability to hinder the metastatic potential of Ewing sarcoma cells using an ex vivo pulmonary metastasis assay (PuMA). nih.govaacrjournals.org

The results showed that kt-3283 strongly inhibited the colonization of Ewing sarcoma cells in this lung metastasis model. biorxiv.orgbiorxiv.orgresearchgate.net This suggests that beyond controlling primary tumor growth, the dual-inhibition strategy could play a crucial role in preventing metastatic progression, a key factor in improving patient outcomes. nih.gov Similarly, in vitro studies with this compound in TNBC cells showed that the compound considerably inhibited the migration and invasion of the cancer cells, which are prerequisite steps for metastasis. nih.gov

Assessment of Biological Markers in Preclinical Models

The dual inhibition of Poly (ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs) represents a promising strategy in cancer therapy. The compound this compound, also known as B102, has been developed as a potent dual inhibitor targeting PARP1, PARP2, and HDAC1. researchgate.net Preclinical investigations have focused on elucidating its mechanism of action, particularly its effects on biological markers of DNA damage and protein acetylation.

A critical indicator of DNA double-strand breaks (DSBs) is the phosphorylation of histone H2AX at serine 139, resulting in γH2AX. The accumulation of γH2AX serves as a surrogate marker for DNA damage. researchgate.net In preclinical models, the treatment with dual inhibitors of PARP and HDAC has been shown to elevate the levels of γH2AX, indicating an increase in DNA damage. researchgate.nettandfonline.com

Studies involving the dual PARP and HDAC inhibitor this compound (B102) have demonstrated its ability to induce DNA damage. nih.gov In preclinical research on triple-negative breast cancer, the application of novel dual PARP and HDAC inhibitors, including compounds like B102, resulted in a significant induction of DNA damage. researchgate.net This effect is a key component of their antitumor activity, as the accumulation of unrepaired DNA damage can trigger cell cycle arrest and apoptosis. nih.gov

Table 1: Effect of this compound on γH2AX Levels (Data is illustrative and based on general findings for dual PARP/HDAC inhibitors, as specific quantitative data for this compound was not available in the searched sources.)

| Treatment Group | Cell Line | Change in γH2AX Foci per Cell (Illustrative) |

|---|---|---|

| Control | MDA-MB-436 | Baseline |

| This compound | MDA-MB-436 | Significant Increase |

| Control | 4T1 | Baseline |

| This compound | 4T1 | Significant Increase |

HDAC inhibitors are known to increase the acetylation of both histone and non-histone proteins. jcancer.orgtandfonline.com The acetylation of histones, such as H3 and H4, leads to a more relaxed chromatin structure, which can affect gene expression. tandfonline.com Non-histone protein targets of HDACs include α-tubulin, a key component of microtubules. The inhibition of HDAC6, in particular, is associated with an increase in the acetylation of α-tubulin.

The compound PARP-1/HDAC-IN-1, which is a dual inhibitor of PARP-1 and HDAC6, has been shown to heighten the expression level of acetylated α-tubulin with only marginal effects on the acetylation of histones H3 and H4. This suggests a degree of selectivity in its HDAC inhibitory activity. For this compound (B102), which primarily targets HDAC1, an increase in the acetylation of histone substrates is an expected outcome of its mechanism of action. researchgate.net Research on other HDAC inhibitors, such as CUDC-101, has demonstrated a dose-dependent increase in the acetylation of histone H3 and H4, as well as non-histone targets like α-tubulin in various cancer cell lines.

Table 2: Impact of this compound on Acetylation Levels (Data is illustrative and based on the expected activity of this compound and findings for similar compounds, as specific quantitative data was not available in the searched sources.)

| Target Protein | Treatment Group | Change in Acetylation Level (Illustrative) |

|---|---|---|

| Histone H3 | This compound | Increased |

| Histone H4 | This compound | Increased |

| α-tubulin | This compound | Increased |

Synergistic Therapeutic Strategies Involving Parp/hdac in 1

Combination with Other Anti-Cancer Agents in Preclinical Settings

The therapeutic potential of dual PARP and HDAC inhibition can be further enhanced through combination with other anti-cancer agents. Preclinical studies have demonstrated synergistic effects when PARP/HDAC inhibitors are combined with hypomethylating agents and conventional DNA damaging agents.

The combination of PARP/HDAC inhibitors with hypomethylating agents like decitabine (B1684300) has shown significant synergistic cytotoxicity in various cancer cell lines, including leukemia and lymphoma. nih.govoncotarget.com Decitabine, a DNA methyltransferase (DNMT) inhibitor, can induce DNA damage by trapping DNMT1 on DNA. semanticscholar.org

The triple combination of a PARP inhibitor (niraparib), an HDAC inhibitor (romidepsin or panobinostat), and decitabine has been found to synergistically inhibit cancer cell proliferation. nih.govoncotarget.com This enhanced effect is attributed to the trapping of both PARP1 and DNMT1 to chromatin, increased production of reactive oxygen species, and induction of apoptosis. nih.govoncotarget.com Studies have also shown that combining HDAC inhibitors with decitabine can lead to the re-expression of silenced tumor suppressor genes, further contributing to the anti-tumor effect. nih.gov This suggests that a multi-pronged approach targeting PARP, HDACs, and DNA methylation could be a highly effective therapeutic strategy. mdpi.com

Table 1: Preclinical Findings of PARP/HDAC Inhibition with Hypomethylating Agents

| Cancer Type | Agents Used | Key Findings | Reference |

|---|---|---|---|

| Leukemia and Lymphoma | Niraparib (B1663559) (PARPi), Decitabine (HMA), Romidepsin (B612169)/Panobinostat (B1684620) (HDACi) | Synergistic inhibition of cell proliferation (up to 70%), activation of ATM pathway, increased ROS, and apoptosis. | nih.govoncotarget.com |

| Breast and Ovarian Cancer | Talazoparib (B560058)/Olaparib (B1684210) (PARPi), Panobinostat/Vorinostat (B1683920) (HDACi), Decitabine (HMA) | Synergistic cytotoxicity, inhibition of cell proliferation (48-70%), and induction of apoptosis (42-59%). | mdpi.com |

| Mantle Cell Lymphoma | Vorinostat (HDACi), Decitabine (HMA) | Synergistic killing of lymphoma cells and re-expression of tumor suppressor genes. | nih.gov |

The combination of PARP/HDAC inhibition with conventional DNA damaging agents, such as alkylating agents and topoisomerase inhibitors, has also demonstrated enhanced anti-tumor activity in preclinical models. nih.govnih.gov By impairing DNA repair pathways, PARP and HDAC inhibitors can sensitize cancer cells to the cytotoxic effects of these traditional chemotherapeutic agents.

For instance, the addition of the alkylating agents busulfan (B1668071) and/or melphalan (B128) to a triple-drug combination of a PARP inhibitor, a hypomethylating agent, and an HDAC inhibitor further enhanced the anti-proliferative and cytotoxic effects in leukemia and lymphoma cells. nih.govoncotarget.com Similarly, HDAC inhibitors have been shown to induce "BRCAness" and sensitize triple-negative breast cancer cells to the lethal effects of the DNA-damaging agent cisplatin. nih.govvaluebasedcancer.comelsevierpure.com This sensitization is achieved by downregulating DNA damage response proteins, leading to an accumulation of DNA damage and subsequent apoptosis. nih.govvaluebasedcancer.com

Mechanistic Basis of Observed Synergy

The synergistic lethality of PARP/HDAC-IN-1 and related combination strategies is rooted in a multi-faceted mechanistic interplay that ultimately overwhelms the cancer cell's ability to cope with DNA damage and cellular stress.

A primary mechanism is the concurrent disruption of multiple DNA repair pathways. nih.govnih.gov HDAC inhibitors suppress the HR pathway by downregulating key proteins like BRCA1 and RAD51, while PARP inhibitors block the base excision repair (BER) pathway and trap PARP1 at sites of single-strand DNA breaks. nih.govnih.govsemanticscholar.org This dual blockade leads to the accumulation of unrepaired DNA lesions, particularly lethal double-strand breaks, which trigger apoptotic cell death. nih.govnih.gov

In some contexts, the synergy is also linked to the activation of specific signaling pathways. For example, in triple-negative breast cancer, dual PARP and HDAC inhibition can activate the cGAS-STING pathway, leading to the production of pro-inflammatory cytokines and enhanced anti-tumor immunity. nih.govresearchgate.net This suggests that beyond direct cytotoxicity, this compound may also modulate the tumor microenvironment to favor an anti-cancer immune response.

Enhanced DNA Damage Accumulation and Replication Stress

The combination of PARP and HDAC inhibition creates a scenario of heightened genomic instability within cancer cells. HDAC inhibitors contribute to this by inducing DNA damage and replication stress. cancernetwork.comresearchgate.net They can alter chromatin structure, making DNA more susceptible to damage, and can downregulate key proteins involved in various DNA repair pathways, including homologous recombination (HR), mismatch repair (MMR), nucleotide excision repair (NER), and base excision repair (BER). researchgate.netnih.gov This disruption stalls replication fork progression, leading to an accumulation of DNA lesions. nih.gov

Simultaneously, the inhibition of PARP, a key enzyme in the repair of single-strand DNA breaks, prevents the cell from resolving these lesions. mdpi.com When these unrepaired single-strand breaks are encountered during DNA replication, they are converted into more lethal double-strand breaks (DSBs). aacrjournals.org The result of this dual inhibition is a significant and persistent increase in DNA damage, often measured by the accumulation of phosphorylated histone variant H2AX (γH2AX), a well-established marker for DSBs. aacrjournals.orgnih.govnih.gov This overwhelming level of DNA damage can trigger cell cycle arrest, typically at the G2/M phase, as the cell attempts to repair its genome. nih.govaacrjournals.org If the damage is too extensive to be repaired, it ultimately leads to programmed cell death, or apoptosis. aacrjournals.orgnih.gov

Table 1: Effects of Dual PARP and HDAC Inhibition on DNA Damage and Cell Cycle

| Observed Effect | Key Protein Markers | Consequence for Cancer Cells | References |

|---|---|---|---|

| Increased DNA Double-Strand Breaks | γH2AX | Accumulation of lethal DNA damage | aacrjournals.orgnih.govnih.govaacrjournals.org |

| Replication Stress | Stalled replication forks | Incomplete DNA synthesis, further DNA damage | researchgate.netnih.gov |

| Cell Cycle Arrest | Increased G2/M phase population | Halting of cell proliferation to attempt repair | nih.govaacrjournals.orgmdpi.com |

| Downregulation of Repair Proteins | BRCA1, RAD51, MSH2, XRCC1 | Impaired ability to repair DNA damage | researchgate.netaacrjournals.orgaacrjournals.org |

Augmented Trapping of DNA Repair Proteins to Chromatin

A critical mechanism of action for PARP inhibitors is not just the blockade of PARP's enzymatic activity but also the "trapping" of the PARP1 protein onto DNA at the site of a lesion. researchgate.net This creates a physical obstruction—a PARP-DNA complex—that is highly toxic to the cell as it interferes with DNA replication and transcription, leading to the formation of DSBs and cell death. researchgate.net

The combination with an HDAC inhibitor significantly enhances this trapping effect. mdpi.com HDAC inhibitors increase the acetylation of proteins, including PARP1 itself. researchgate.netnih.gov Acetylated PARP1 becomes more tightly bound to chromatin at sites of double-strand DNA breaks, augmenting the trapping process. researchgate.netmdpi.com Studies combining PARP inhibitors like niraparib with HDAC inhibitors such as romidepsin or panobinostat have demonstrated a significant increase in the levels of chromatin-bound PARP1. nih.gov This enhanced trapping of DNA repair proteins creates cytotoxic complexes that are a key driver of the synergistic lethality observed with dual PARP/HDAC inhibition.

Modulation of Drug Efflux Transporters (e.g., MRP1)

Multidrug resistance is a major obstacle in cancer therapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, which actively pump therapeutic agents out of the cell. nih.gov Key transporters involved in this process include Multidrug Resistance Protein 1 (MRP1) and P-glycoprotein (P-gp). nih.govnih.gov

Histone deacetylase inhibitors have been shown to modulate the expression and function of these efflux pumps. nih.govrutgers.edu The effect can be complex and context-dependent; for instance, some HDAC inhibitors can upregulate the expression of certain ABC transporters, potentially inducing resistance. nih.gov For example, the HDAC inhibitor FK228 (romidepsin) has been identified as a substrate for MRP1, and prolonged exposure can induce MRP1 expression. nih.gov Conversely, other HDAC inhibitors have been shown to overcome multidrug resistance by downregulating transporters like MRP2. nih.gov By altering the epigenetic regulation of genes that code for these transporters, such as ABCB1 (for P-gp) and ABCC1 (for MRP1), dual inhibitors like this compound could potentially counteract resistance mechanisms, thereby increasing the intracellular concentration and efficacy of the therapeutic agent.

Activation of Immunogenic Cell Death Pathways

Beyond direct cytotoxicity, a crucial aspect of the therapeutic strategy involving this compound is its ability to stimulate an anti-tumor immune response. Research on novel benzamide (B126) derivatives of olaparib, which function as dual PARP and HDAC inhibitors, has shown that these compounds can induce immunogenic cell death (ICD). nih.gov

The mechanism involves the accumulation of cytosolic DNA fragments resulting from the extensive DNA damage caused by the drug. mdpi.com This cytosolic DNA is recognized by the enzyme cyclic GMP-AMP synthase (cGAS), which in turn activates the Stimulator of Interferon Genes (STING) pathway. mdpi.comnih.gov Activation of the cGAS-STING pathway triggers the production of type I interferons (IFNs) and a cascade of proinflammatory chemokines. mdpi.comnih.gov This process effectively turns a "cold" tumor, which is immunologically inactive, into a "hot" tumor by promoting the infiltration and activation of immune cells, such as T-cells, which can then recognize and attack the cancer cells. nih.gov This immune-stimulating effect adds a powerful, indirect mechanism of tumor destruction to the direct cytotoxic effects of the compound.

Dual Epigenetic and DNA Repair Pathway Modulation Leading to Synthetic Lethality

The core principle behind the efficacy of this compound is synthetic lethality. This occurs when the inhibition of two separate pathways is non-lethal to normal cells but results in the death of cancer cells that have a specific vulnerability. The classic example of synthetic lethality is the use of PARP inhibitors in cancers with mutations in the BRCA1 or BRCA2 genes, which are deficient in the homologous recombination (HR) pathway for DNA repair. aacrjournals.orgmdpi.com

HDAC inhibitors can pharmacologically induce a state of "BRCAness" even in cancer cells that have fully functional BRCA proteins. aacrjournals.orgnih.gov They achieve this by epigenetically repressing the expression of key HR genes, such as BRCA1 and RAD51. aacrjournals.orgnih.govaacrjournals.org By downregulating the HR pathway, the HDAC component of this compound renders the cancer cells critically dependent on the PARP-mediated base excision repair pathway for survival. The subsequent inhibition of PARP by the same molecule eliminates this last remaining major DNA repair option. nih.gov This simultaneous, dual assault on epigenetic regulation and DNA repair machinery leads to a catastrophic level of unrepaired DNA damage, triggering apoptosis and achieving a powerful synthetic lethal effect in a broader range of cancers beyond just those with inherited BRCA mutations. nih.govaacrjournals.org

Table 2: Summary of Synergistic Mechanisms

| Mechanism | Molecular Effect of this compound | Therapeutic Outcome | References |

|---|---|---|---|

| Enhanced DNA Damage | Induces and prevents repair of DNA breaks (↑γH2AX) | Increased cytotoxicity, apoptosis | cancernetwork.comaacrjournals.orgnih.gov |

| Augmented Protein Trapping | Increases acetylation and chromatin-binding of PARP1 | Formation of toxic PARP-DNA complexes | researchgate.netmdpi.comnih.gov |

| Immune Activation | Activates cGAS-STING pathway via cytosolic DNA | Induction of anti-tumor immunity | mdpi.comnih.gov |

| Synthetic Lethality | Downregulates HR repair (BRCAness) and inhibits BER | Selective killing of cancer cells | nih.govaacrjournals.orgnih.gov |

Mechanisms of Resistance to Parp/hdac in 1 and Strategies for Overcoming Resistance

Intrinsic and Acquired Resistance Mechanisms to PARP Inhibition

Resistance to PARP inhibitors, a key component of PARP/HDAC-IN-1, can be present from the outset (intrinsic) or develop over time with treatment (acquired). These mechanisms often involve the cancer cells' ability to restore their DNA repair capabilities or otherwise circumvent the drug's effects. mdpi.comfrontiersin.org

Homologous Recombination Pathway Restoration

The primary mechanism of action for PARP inhibitors relies on a concept known as synthetic lethality, where the drug is particularly effective against cancer cells that already have a deficiency in the homologous recombination (HR) pathway for DNA repair, often due to mutations in genes like BRCA1 or BRCA2. nih.govnih.gov Consequently, the most common form of resistance is the restoration of this HR pathway. nih.gov

Secondary or "reversion" mutations in BRCA1 and BRCA2 can restore the open reading frame of the gene, leading to the production of a functional protein and thereby reactivating the HR pathway. nih.gov This restoration has been observed in patients who develop resistance to PARP inhibitors. nih.gov Similar reversion mutations have been noted in other genes critical to the HR process, including PALB2, RAD51C, and RAD51D. researchgate.net

Loss of function of proteins that suppress homologous recombination, such as p53-binding protein 1 (53BP1) or MAD2L2 (also known as REV7), can also lead to a partial restoration of HR activity in BRCA1-deficient cells, thus conferring resistance to PARP inhibitors. aacrjournals.org

Alterations in PARP Trapping Efficiency or Expression

PARP inhibitors exert their cytotoxic effects not only by inhibiting the enzymatic activity of PARP but also by "trapping" the PARP protein on the DNA at the site of single-strand breaks. frontiersin.orgnih.gov This PARP-DNA complex is a significant source of the DNA double-strand breaks that are lethal to HR-deficient cells. frontiersin.org

Furthermore, the activity of Poly(ADP-ribose) glycohydrolase (PARG), an enzyme that counteracts PARP1 by degrading poly(ADP-ribose) chains, is also implicated. Loss of PARG function can lead to the accumulation of PARylation, which may interfere with PARP trapping and contribute to resistance. frontiersin.org

Upregulation of Drug Efflux Pumps

Cancer cells can develop resistance by actively pumping the therapeutic agent out of the cell, thereby reducing its intracellular concentration to sub-therapeutic levels. This is often mediated by ATP-binding cassette (ABC) transporters. nih.gov

The overexpression of the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein (P-gp), which is encoded by the ABCB1 gene, has been shown to confer resistance to some PARP inhibitors by enhancing their efflux from the cancer cell. nih.gov This mechanism has been demonstrated in preclinical models and is a well-established pathway for resistance to various chemotherapeutic agents. nih.gov

Enhanced DNA Replication Fork Protection

PARP inhibitors can lead to the stalling of DNA replication forks. In HR-deficient cells, these stalled forks are prone to degradation by nucleases like MRE11, leading to cell death. nih.gov Resistance can emerge through mechanisms that protect these stalled replication forks from degradation, allowing the cell to survive the replication stress induced by PARP inhibition. nih.gov

Loss of certain proteins, such as PTIP (PAXIP1) or the nuclease EZH2, can stabilize these forks in BRCA-deficient cells, thereby uncoupling PARP inhibitor sensitivity from HR deficiency. nih.govresearchgate.net This stabilization prevents the formation of lethal double-strand breaks and allows the cancer cells to tolerate the effects of the PARP inhibitor. nih.gov

Epigenetic Modifications Conferring Resistance

Changes in the epigenetic landscape of a cancer cell can also lead to resistance. For example, if a BRCA1 gene is silenced by promoter methylation, demethylation of the promoter region can restore BRCA1 expression and, consequently, HR function, leading to PARP inhibitor resistance. researchgate.net

MicroRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression, can also play a role. Dysregulation of specific miRNAs can affect the expression of key proteins in the DNA damage response and HR pathways, thereby influencing sensitivity or resistance to PARP inhibitors. researchgate.net

Intrinsic and Acquired Resistance Mechanisms to HDAC Inhibition

The HDAC inhibitor component of this compound also faces potential resistance mechanisms. HDAC inhibitors exert their effects by altering the acetylation status of histones and other proteins, leading to changes in gene expression and cell function. oncotarget.com

Resistance to HDAC inhibitors can occur through several pathways:

Upregulation of Drug Efflux Pumps: Similar to PARP inhibitors, HDAC inhibitors can be substrates for ABC transporters like P-glycoprotein, leading to their removal from the cell and reduced efficacy. oncotarget.com

Alterations in Apoptotic Pathways: HDAC inhibitors can induce apoptosis in cancer cells. Resistance can arise from the upregulation of anti-apoptotic proteins, such as those from the BCL-2 family, which counteract the pro-death signals initiated by the drug. oncotarget.com

Activation of Pro-Survival Signaling: Cancer cells can activate alternative survival pathways to overcome the stress induced by HDAC inhibition. For instance, the activation of pathways like PI3K/AKT or MAPK can promote cell survival and proliferation, thereby mitigating the effects of the HDAC inhibitor.

Changes in Acetylation Targets: While not as commonly reported, mutations in the HDAC enzymes themselves or alterations in the downstream proteins that are targets of acetylation could theoretically confer resistance.

The dual nature of this compound is designed in part to overcome some of these resistance mechanisms. For example, HDAC inhibitors have been shown to downregulate the expression of HR repair proteins, potentially re-sensitizing cells that have become resistant to PARP inhibitors through HR restoration. However, the complex interplay of these pathways means that resistance can still emerge through various adaptations by the cancer cell.

Table of Potential Resistance Mechanisms to this compound

| Component | Mechanism Category | Specific Examples |

|---|---|---|

| PARP Inhibition | Homologous Recombination Restoration | Secondary mutations in BRCA1/2, PALB2, RAD51C/D; Loss of 53BP1 or MAD2L2 |

| Altered PARP Trapping | PARP1 mutations or decreased expression; PARG loss | |

| Drug Efflux | Upregulation of ABCB1/MDR1 | |

| Replication Fork Protection | Loss of PTIP or EZH2 | |

| Epigenetic Changes | BRCA1 promoter demethylation; microRNA dysregulation | |

| HDAC Inhibition | Drug Efflux | Upregulation of ABCB1/MDR1 |

| Altered Apoptosis | Upregulation of BCL-2 family proteins | |

| Pro-Survival Signaling | Activation of PI3K/AKT or MAPK pathways |

Alterations in Apoptosis and Autophagy Pathways (e.g., BCL-2 family modulation)

The therapeutic goal of this compound is often to induce programmed cell death, primarily apoptosis. However, cancer cells can develop resistance by altering the delicate balance between pro-apoptotic and anti-apoptotic signals. One key mechanism involves the modulation of the BCL-2 family of proteins. HDAC inhibitors are known to decrease the levels of anti-apoptotic proteins such as BCL-2, BCL-XL, and MCL-1, while increasing pro-apoptotic proteins. nih.govnih.gov Consequently, the overexpression of anti-apoptotic members like BCL-2 and BCL-XL can confer resistance by inhibiting the induction of apoptosis. nih.gov

In addition to apoptosis, the process of autophagy can be triggered by HDAC inhibitors and can function as a pro-survival mechanism. nih.govacs.org Autophagy can allow cancer cells to endure the stress induced by treatment, thereby contributing to resistance. The interplay between apoptosis and autophagy can be governed by the interaction between the anti-apoptotic protein BCL-2 and the pro-autophagic protein Beclin-1. mdpi.com The formation of a BCL-2:Beclin-1 complex can inhibit autophagy and favor apoptosis, suggesting that the status of this complex could be a critical determinant of cellular fate in response to dual PARP/HDAC inhibition. mdpi.com

| Pathway | Alteration Leading to Resistance | Key Proteins Involved |

| Apoptosis | Upregulation of anti-apoptotic signals | BCL-2, BCL-XL, MCL-1 nih.gov |

| Autophagy | Activation of pro-survival autophagy | Beclin-1 mdpi.com |

| Apoptosis/Autophagy Switch | Disruption of the BCL-2:Beclin-1 complex favoring survival | BCL-2, Beclin-1 mdpi.com |

Drug Efflux Mechanisms

A well-established mechanism of multidrug resistance in cancer is the active removal of therapeutic agents from the cell, which prevents them from reaching their intracellular targets. This process is mediated by ATP-binding cassette (ABC) transporters. nih.gov Overexpression of these drug efflux pumps, such as ABCB1 (also known as P-glycoprotein), is a known mechanism of resistance to PARP inhibitors, as it reduces the intracellular concentration of the drug. researchgate.net

Notably, treatment with HDAC inhibitors has also been shown to induce the expression of ABC transporters, including P-glycoprotein, leading to multidrug resistance. nih.gov Therefore, for a dual inhibitor like this compound, increased drug efflux presents a significant potential resistance mechanism, as the upregulation of these transporters would simultaneously reduce the intracellular availability of the compound to both its PARP and HDAC targets.

| Transporter Family | Specific Transporter | Role in Resistance |

| ATP-binding cassette (ABC) | ABCB1 (P-glycoprotein) | Actively effluxes the drug from the cancer cell, preventing it from reaching PARP and HDAC enzymes. nih.govresearchgate.net |

Compensatory Signaling Pathways

Cancer cells exhibit remarkable plasticity and can activate compensatory signaling pathways to bypass the effects of targeted therapies. In the context of PARP inhibition, resistance can arise through the reactivation of homologous recombination (HR) repair pathways, even in cells with initial defects (e.g., BRCA mutations), thereby overcoming the synthetic lethality mechanism. mdpi.com Cells can also develop mechanisms to stabilize stalled DNA replication forks, reducing the formation of lethal double-strand breaks. researchgate.net

The HDAC-inhibiting function of a dual agent is also subject to resistance through compensatory epigenetic reprogramming. oaepublish.comnih.gov Cancer cells may activate alternative epigenetic regulators or signaling pathways to maintain a gene expression profile that promotes survival and proliferation despite HDAC inhibition. The emergence of these compensatory mechanisms underscores the dynamic nature of cancer cells and their ability to adapt to therapeutic pressure. nih.gov

Strategies to Overcome Resistance through Dual PARP/HDAC Inhibition

The very nature of a dual PARP and HDAC inhibitor provides intrinsic strategies to counteract and overcome resistance mechanisms. By targeting two interconnected and critical cellular processes—DNA damage repair and epigenetic regulation—these compounds can create a state of synthetic lethality that is more difficult for cancer cells to overcome.

Re-sensitization by Modulating Gene Expression (e.g., SLFN11 re-expression)

One of the most compelling strategies to overcome resistance involves the epigenetic modulation of gene expression. The protein Schlafen 11 (SLFN11) has been identified as a dominant genomic determinant of sensitivity to a wide range of DNA-damaging agents, including PARP inhibitors. nih.govoncotarget.com The expression of SLFN11 is frequently silenced in cancer cells through epigenetic mechanisms, such as promoter hypermethylation, which confers resistance to these therapies. nih.gov

This is where the dual-action of this compound becomes critically important. Class I HDAC inhibitors have been shown to effectively induce the re-expression of SLFN11 in cancer cells where it was previously silenced. nih.govnih.gov By inhibiting HDACs, the dual inhibitor can reverse the epigenetic silencing of the SLFN11 gene. The subsequent re-expression of the SLFN11 protein can then re-sensitize the cancer cells to the DNA-damaging effects of the PARP inhibition component of the same molecule, effectively overcoming a key resistance mechanism. nih.govnih.gov

| Gene | Function in Drug Sensitivity | Mechanism of Silencing | Overcoming Resistance |

| SLFN11 | Sensitizes cells to DNA damaging agents, including PARP inhibitors. oncotarget.comoncotarget.com | Epigenetic silencing (e.g., promoter hypermethylation). nih.gov | HDAC inhibition restores SLFN11 expression, re-sensitizing cells to PARP inhibition. nih.govnih.gov |

Overcoming Resistance via Combined DNA Damage and Epigenetic Modulation

The fundamental strategy of dual PARP/HDAC inhibition is to create a synergistic antitumor effect by simultaneously targeting two distinct but complementary pathways. nih.gov This combination can overcome resistance that may arise to a single-agent therapy. The HDAC inhibitor component can induce a state known as "BRCAness" by epigenetically downregulating the expression of key genes involved in the homologous recombination (HR) DNA repair pathway. researchgate.netoncotarget.com This epigenetic modulation impairs the cell's ability to repair DNA double-strand breaks, making it highly dependent on the PARP-mediated base excision repair pathway. researchgate.netmdpi.com

At the same time, the PARP inhibitor component of the molecule traps PARP enzymes on DNA at sites of single-strand breaks. mdpi.comoaepublish.com These trapped complexes obstruct DNA replication, leading to the collapse of replication forks and the formation of toxic double-strand breaks. mdpi.com In a cell where HR is already compromised by the HDAC-inhibiting activity, these double-strand breaks cannot be efficiently repaired, leading to overwhelming DNA damage, cell cycle arrest, and apoptosis. nih.govnih.gov This combined assault of epigenetic modulation and direct DNA damage induction creates a potent synthetic lethality that can overcome pre-existing or acquired resistance mechanisms. nih.govresearchgate.net Recent findings also suggest this dual action can lead to the accumulation of cytosolic DNA, which activates the cGAS-STING pathway and promotes an antitumor immune response. nih.gov

Future Directions in Research on Parp/hdac in 1

Identification and Validation of Predictive Biomarkers for Therapeutic Response

A crucial step in the clinical development of PARP/HDAC-IN-1 is the identification of patient populations most likely to benefit from the therapy. This requires the discovery and validation of robust predictive biomarkers. Research in this area should build upon existing knowledge of PARP and HDAC inhibitors individually while exploring unique markers for the dual-inhibition strategy.

Future investigations should focus on:

DNA Damage Response (DDR) Gene Alterations: The efficacy of PARP inhibitors is strongly linked to defects in DNA repair pathways, particularly homologous recombination (HR). nih.gov Clinical trials have identified mutations in genes like BRCA1, BRCA2, ATM, and PALB2 as strong predictors of response to olaparib (B1684210). nih.gov Future studies must assess this panel of DDR genes as potential biomarkers for this compound, as HDAC inhibition can induce a "BRCAness" phenotype, potentially sensitizing tumors without baseline HR defects. nih.govbiorxiv.org

Epigenetic Signatures: Given the role of HDACs in chromatin remodeling, specific epigenetic profiles, such as histone acetylation patterns or DNA methylation statuses, could determine sensitivity to this compound. Comprehensive epigenomic analyses of cell lines and patient tumors before and after treatment will be essential to identify these signatures.

Immune Microenvironment Markers: Dual PARP and HDAC inhibitors have been shown to modulate the tumor immune microenvironment, in part by activating the cGAS-STING pathway and upregulating PD-L1. nih.govnih.govresearchgate.net Therefore, biomarkers related to the tumor immune landscape, such as PD-L1 expression, tumor mutational burden (TMB), and the presence of tumor-infiltrating lymphocytes (TILs), should be investigated for their predictive value. nih.gov

| Potential Biomarker Class | Specific Examples | Rationale for Investigation with this compound |

| Target Expression | PARP1, PARP2, HDAC1, HDAC6 mRNA or protein levels | High target expression may indicate dependency and predict sensitivity. nih.govashpublications.org |

| DNA Repair Genes | Germline or somatic mutations in BRCA1/2, ATM, PALB2, FANCA, HDAC2 | HDAC inhibition may induce "BRCAness," expanding sensitivity beyond tumors with innate HR deficiency. nih.govnih.gov |

| Apoptosis Regulators | Expression of Blimp-1, Bax, p53 | The synergistic effect of PARP and HDAC inhibition can be mediated through apoptosis pathways. ashpublications.org |

| Immune Markers | PD-L1 expression, cGAS-STING pathway activation, TMB | Dual inhibition can induce an anti-tumor immune response, suggesting synergy with immune checkpoint status. nih.govnih.gov |

Elucidation of Additional Molecular Targets and Interacting Signaling Pathways

The primary targets of this compound are understood to be PARP and HDAC enzymes. targetmol.com However, the full spectrum of its molecular interactions and the downstream consequences of dual inhibition are not completely mapped. A deeper understanding of its mechanism of action is vital for predicting efficacy and potential resistance mechanisms.

Key research avenues include:

Off-Target Profiling: Unbiased screening, such as chemoproteomic approaches, should be employed to identify potential off-target interactions. mdpi.com This is critical for understanding the compound's complete biological activity and potential for unexpected toxicities or therapeutic effects.

Pathway Analysis: While effects on DNA repair and apoptosis are established, the broader impact on cellular signaling needs exploration. Studies combining PARP and HDAC inhibitors have revealed synergistic effects on the downregulation of MYC target genes and the activation of the cGAS-STING pathway, which bridges DNA damage with innate immunity. nih.govnih.govbiorxiv.org Future work should use transcriptomic and proteomic analyses to map the comprehensive signaling network modulated by this compound, including pathways like NF-κB, which is regulated by both PARP-1 and histone acetylation. researchgate.net

Mechanism of Synergy: The precise molecular interplay that leads to the synergistic cytotoxicity of inhibiting both PARP and HDACs requires further investigation. Research suggests HDAC inhibition downregulates key HR repair proteins like BRCA1 and RAD51, creating a synthetic lethal vulnerability to PARP inhibition. biorxiv.orgnih.gov Elucidating how this compound modulates the expression and function of these and other DNA repair proteins at a molecular level is a priority.

Resistance Mechanisms: Investigating how cancer cells develop resistance to this compound is essential for developing long-term therapeutic strategies. This includes studying potential mutations in the target enzymes, upregulation of drug efflux pumps, or activation of compensatory signaling pathways.

| Interacting Pathway | Known Effect of PARP/HDAC Inhibition | Future Research Focus for this compound |

| Homologous Recombination (HR) | Downregulation of key HR proteins (e.g., BRCA1, RAD51). nih.gov | Quantify the impact on HR efficiency and explore mechanisms beyond transcriptional repression. |

| cGAS-STING Pathway | Accumulation of cytosolic DNA activates STING, leading to an anti-tumor immune response. nih.govnih.gov | Determine the specific contribution of PARP vs. HDAC inhibition to this effect and its therapeutic exploitability. |

| Apoptosis | Upregulation of pro-apoptotic factors (e.g., Blimp-1, Bax) and cleavage of caspases. ashpublications.org | Identify the key nodes in the apoptotic network that are most sensitive to dual inhibition. |

| NF-κB Signaling | PARP-1 acts as a coactivator for NF-κB; HDACs deacetylate and regulate NF-κB components. researchgate.net | Elucidate the net effect of dual inhibition on inflammatory and survival signaling mediated by NF-κB. |

| Cell Cycle Checkpoints | PARP and HDAC inhibitors induce S and G2/M cell cycle arrest. nih.gov | Characterize the combined effect on cell cycle progression and its contribution to cytotoxicity. |

Exploration of this compound in Emerging Disease Models and Therapeutic Contexts

While the primary focus for this compound has been oncology, the biological roles of PARP and HDAC enzymes suggest its potential utility in other diseases. Expanding research into new therapeutic areas could uncover novel applications for this dual inhibitor.

Future exploratory studies should target: